4-Hexanoylresorcinol
Overview
Description
4-Hexanoylresorcinol is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 . It is also known by its synonyms 2′,4′-Dihydroxyhexanophenone .
Synthesis Analysis
4-Hexanoylresorcinol is obtained by the reaction of resorcinol and hexanoic acid . The process involves adding half the amount of acid into a dissolving pot, adding anhydrous zinc chloride under stirring, heating and stirring to completely dissolve the mixture at about 120 ℃. The remaining acid is put into a condensation pot, resorcinol is added, stirred to heat up and dissolve, the above zinc chloride-acid solution is added dropwise at about 120 ℃, the pressure is reduced to 93.3kPa, the temperature is kept for 3 hours, and the water generated by the reaction is steamed out at the same time .Molecular Structure Analysis
The linear formula of 4-Hexanoylresorcinol is CH3(CH2)4COC6H3(OH)2 . The SMILES string representation is CCCCCC(=O)c1ccc(O)cc1O .Physical And Chemical Properties Analysis
4-Hexanoylresorcinol has a melting point of 53-56 °C and a boiling point of 217 °C/14 mmHg .Scientific Research Applications
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (4-HR) is used as a food additive, specifically as an antioxidant . It is recognized as toxicologically acceptable for the prevention of melanosis in shrimps, provided that residues in crustacean meat do not exceed 2 mg/kg .
Results or Outcomes
The Panel on Additives and Nutrient Sources added to Food (ANS) concluded that 4-HR was toxicologically acceptable for prevention of melanosis in shrimps and related crustaceans provided that residues in crustacean meat do not exceed 2 mg/kg . Any increase in the permitted use would require additional reproductive toxicity studies .
Topical Applications in Skin Care
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (HR) is used in skin care formulations for its depigmenting efficiency . It is intercalated into a zinc aluminium layered double hydroxide (ZnAl-LDH) by a co-precipitation method and used as a controlled release ingredient .
Methods of Application
The hydrophobic even skin tone active, 4-hexylresorcinol (HR), was intercalated into a zinc aluminium layered double hydroxide (ZnAl-LDH) by a co-precipitation method and used as a controlled release ingredient in skin care formulation .
Results or Outcomes
The LDH–HR nanohybrid significantly minimized the melanogenesis in primary human melanocytes, resulting in overall improvements in even skin tone . The nanohybrid showed impressive results after 14 days of topical applications .
Anticancer Effects
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (4HR) has been studied for its potential anticancer effects . It has been found to inhibit NF-κB and extend the survival rate in mice with cancer .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
In mice with cancer, 4-hexylresorcinol inhibited NF-κB and extended their survival rate .
Wound Healing
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (4HR) has been applied in wound healing . It increases cellular differentiation and angiogenesis, which are crucial processes in wound healing .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
4HR increases cellular differentiation and angiogenesis, contributing to the wound healing process .
Anti-Aging and Skin Tone Improvement
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (4HR) has been used in combination with niacinamide for anti-aging and skin tone improvement . This combination has been shown to boost anti-melanogenic efficacy .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The combination of 4HR and niacinamide showed significantly improved efficacy over niacinamide alone on hyperpigmentation spots as measured by L*, the visual appearance of fine lines and wrinkles in crow’s feet and perioral area, and skin firmness, with no product-related adverse events .
Antiseptic and Anesthetic
Specific Scientific Field
Summary of the Application
4-Hexanoylresorcinol (4HR) is reported to have anesthetic, antiseptic, and anthelminitic properties . It can be used topically, e.g., on small skin infections or as an ingredient in a consumable carrier, e.g., throat lozenges .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
As a throat lozenge, 4HR manifests both antiseptic and local anesthetic effects: its antiseptic action killing the bacteria that may be associated with a sore throat, while its anesthetic action helps relieve the pain associated therewith .
Safety And Hazards
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)hexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUFHZAEFGZSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871883 | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexanoylresorcinol | |
CAS RN |
3144-54-5 | |
Record name | 4-Caproylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3144-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hexanoylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3144-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-Dihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-dihydroxyhexanophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.596 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HEXANOYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZA8TZ29E2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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